Enterocin EJ97
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
MLAKIKAMIKKFPNPYTLAAKLTTYEINWYKQQYGRYPWERPVA |
Origin of Product |
United States |
Scientific Research Applications
Enterocin EJ97 is a cationic bacteriocin, a low molecular mass antimicrobial peptide (5,327.7 Da) produced by Enterococcus faecalis EJ97 . Research has elucidated its amino acid sequence and the genetic characteristics of the gene cluster responsible for its production . The genetic determinants of this compound are located within an 11.3-kb EcoRI-BglII DNA fragment of the plasmid pEJ97, which includes the ej97A structural gene and several open reading frames .
Antimicrobial Activity
This compound exhibits antimicrobial activity against various bacteria, making it potentially useful in food preservation and safety .
- Inhibition of Food Spoilage: this compound may be useful in preventing food spoilage caused by Bacillus macroides/B. maroccanus .
- Inhibition of Listeria monocytogenes : this compound can inhibit Listeria monocytogenes, a pathogen responsible for approximately 2,500 cases of human illness and over 500 deaths annually in the United States .
- Broad Inhibition Spectrum: this compound displays a broad inhibition spectrum, including E. faecium and E. faecalis .
Genetic Studies
The genes responsible for this compound production are located on a 60-kb conjugative plasmid, pEJ97 . Transfer of this plasmid from E. faecalis EJ97 to E. faecalis OG1X confers bacteriocin production and resistance to the recipient . The region responsible for this compound production has been cloned and sequenced, revealing the ej97A structural gene and other open reading frames .
Food Safety Strategies
Comparison with Similar Compounds
Structural and Genetic Features
Table 1: Structural Comparison of Enterocin EJ97 with Other Leaderless Bacteriocins
Key Observations :
- Leaderless Class : EJ97 belongs to Class II-2 (leaderless bacteriocins), which lack N-terminal leader peptides and are exported without modification . This distinguishes it from post-translationally modified bacteriocins like nisin (Class I) or pediocin-like bacteriocins (Class IIa) .
- Genetic Determinants : Unlike AS-48 (a circular bacteriocin encoded in a chromosomal gene cluster), EJ97’s production genes are plasmid-borne, linked to a transposon-like structure, suggesting mobility .
Antimicrobial Spectrum and Mechanisms
Table 2: Activity Spectrum of this compound vs. Other Enterocins
Key Observations :
- Narrow vs. Broad Spectrum : EJ97’s activity is narrower compared to AS-48 or nisin, which target diverse Gram-positive pathogens .
- Resistance Development : Similar to MP1, EJ97 resistance arises rapidly via mutations in membrane receptors (e.g., RseP homologs), limiting therapeutic use .
- Food Applications : EJ97 is uniquely effective in vegetable preservation (e.g., inhibiting B. macroides in zucchini puree), whereas AS-48 and nisin dominate dairy applications .
Table 3: Production Systems for this compound and Analogues
Preparation Methods
Production of Enterocin EJ97
1.1 Growth Media and Culture Conditions
This compound production is highly dependent on the composition of the growth medium and incubation conditions. Studies have demonstrated that complex media such as brain heart infusion broth (BHI) and tryptic soy broth support high bacteriocin yields, with final concentrations reaching approximately 12.5 mg/L and 15.6 mg/L, respectively.
A complex medium (CM) supplemented with vitamins is also effective, yielding around 8.75 mg/L of this compound. Combinations of meat peptone, yeast extract, and soy peptone or BHI support moderate production (6.25–7.5 mg/L). Additionally, dairy substrates such as whole, half-skimmed, and skimmed cow milk yield bacteriocin concentrations ranging from 7.5 to 11.25 mg/L. Notably, pasteurized milk whey, an industrial by-product, serves as an excellent substrate, achieving the highest bacteriocin titres of up to 25 mg/L, indicating its potential for cost-effective large-scale production.
Optimal bacteriocin production occurs after 8 hours of incubation at 37°C. These conditions maximize bacteriocin yield before the onset of stationary phase or cell lysis.
Purification Methods
The purification of this compound is critical to obtain milligram quantities of the bacteriocin for structural and functional studies. The established purification protocol involves a two-step chromatographic process:
2.1 Bulk Cation Exchange Chromatography
- This step concentrates the bacteriocin directly from the culture broth without prior cell separation.
- The bacteriocin, being cationic, binds to the cation exchange resin, allowing separation from other proteins and impurities.
- This method is efficient for semi-preparative scale purification and has been successfully applied to complex media and milk whey substrates.
2.2 Reversed-Phase Chromatography
- Following cation exchange, reversed-phase chromatography is employed to achieve higher purity.
- This step separates bacteriocin molecules based on hydrophobic interactions.
- The use of reversed-phase matrix is essential for high flow rates and recovery efficiency, enabling purification of milligram quantities within a short time frame.
- The process is scalable, allowing for gram-scale purification by using larger chromatographic columns.
Summary of Preparation Data
Additional Notes on Preparation
- The vitamin supplement in complex media is essential for bacteriocin production, indicating metabolic requirements for synthesis.
- The direct application of bulk cation exchange chromatography without cell removal simplifies the process and reduces steps, enhancing yield and efficiency.
- The described purification method is adaptable for other cationic antimicrobial peptides, suggesting a broad utility in bacteriocin preparation.
- Purified this compound facilitates further studies including molecular structure elucidation and interaction with target bacteria, underscoring the importance of effective preparation methods.
Q & A
Q. What is the genetic basis of Enterocin EJ97 production in Enterococcus faecalis EJ97?
this compound is encoded by a 60-kb conjugative plasmid (pEJ97) in E. faecalis EJ96. The bacteriocin synthesis locus spans an 11.3-kb EcoRI-BglII DNA fragment containing the structural gene ej97A and accessory genes (ej97B, ej97C, ej97D). ej97A encodes a 44-amino-acid leaderless peptide with no homology to known bacteriocins, while ej97B encodes an ATP-binding cassette transporter. Adjacent transposon-like structures (tnp) and resolvase genes suggest horizontal gene transfer mechanisms .
Q. How is this compound structurally characterized, and what techniques validate its conformation?
this compound exhibits a natively unfolded structure in aqueous solution, with transient helical/turn motifs observed via circular dichroism (CD), fluorescence, and NMR spectroscopy. Structural disorder was confirmed by lack of cooperative unfolding under thermal/denaturant stress. Bioinformatics tools (FoldIndex, PONDR) provided conflicting predictions, highlighting the need for experimental validation. Key residues for activity were mapped using proteolytic digestion and cyanogen bromide cleavage .
Q. What is the antimicrobial spectrum of this compound, and how does resistance develop?
this compound targets Gram-positive bacteria, including Staphylococcus and Enterococcus species. Resistance arises via mutations in rseP, a stress-response protease serving as its receptor. Heterologous expression of rseP in resistant strains restores sensitivity, confirming its role. Resistance mutations impair bacterial thermotolerance, suggesting combinatorial therapies with heat stress could mitigate resistance .
Advanced Research Questions
Q. How can experimental design address contradictions in structural predictions of this compound?
Computational tools (e.g., FoldIndex vs. PONDR) may conflict due to algorithmic biases. To resolve this:
- Use multi-technique validation : Combine NMR (for residue-specific dynamics), small-angle X-ray scattering (SAXS) for global folding, and hydrogen-deuterium exchange mass spectrometry (HDX-MS) for stability mapping.
- Apply molecular dynamics simulations under physiological conditions to model transient structures .
Q. What methodological challenges arise in studying this compound’s secretion mechanism?
The absence of a leader peptide suggests a non-canonical secretion pathway. Key approaches include:
Q. How to analyze data contradictions in this compound’s receptor specificity?
While rseP is identified as the primary receptor, cross-species activity variations (e.g., Lactococcus vs. Staphylococcus) suggest auxiliary factors:
- Perform surface plasmon resonance (SPR) to quantify binding affinity to purified RseP homologs.
- Use transposon mutagenesis in resistant strains to identify co-receptors or regulatory pathways.
- Validate with liposome incorporation assays to test membrane lipid dependency .
Methodological Tables
Table 1. Key genetic loci in this compound biosynthesis.
Table 2. Techniques for structural and functional analysis.
Best Practices for Reproducibility
- Genetic studies : Deposit plasmid sequences in public databases (e.g., GenBank) and reference strain repositories (e.g., ATCC).
- Structural data : Share raw NMR/CD spectra via repositories like Zenodo, adhering to FAIR principles .
- Resistance assays : Include thermotolerance profiling (e.g., growth at 45°C) to contextualize resistance trade-offs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
